1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a chlorine atom at the 4-position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring. The resulting intermediate is then chlorinated at the 4-position using thionyl chloride or phosphorus oxychloride. Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction with ethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the benzimidazole core, chlorination, and subsequent introduction of the ethanamine group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a methyl group at the 4-position.
1-(4-Nitro-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a nitro group at the 4-position.
Uniqueness: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
1-(4-chloro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c1-5(11)9-12-7-4-2-3-6(10)8(7)13-9/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
ZPVCOMBCOFNOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=CC=C2Cl)N |
Origin of Product |
United States |
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